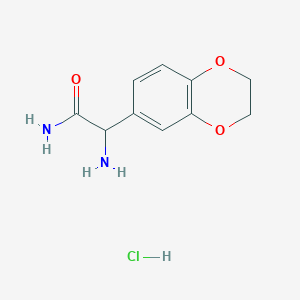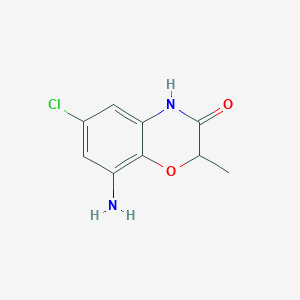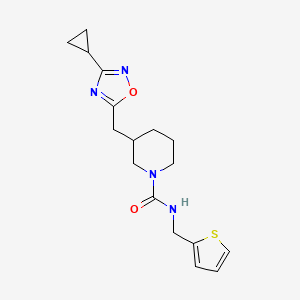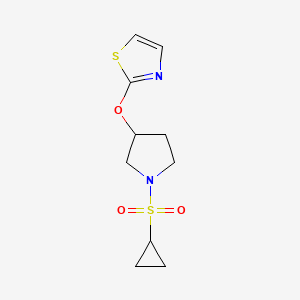![molecular formula C20H14F3N3O3S B2714233 5-(4-Methoxyphenyl)-3-(phenylsulfonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 685107-94-2](/img/structure/B2714233.png)
5-(4-Methoxyphenyl)-3-(phenylsulfonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-(4-Methoxyphenyl)-3-(phenylsulfonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine” is a complex organic molecule that contains several functional groups. These include a methoxy group (-OCH3), a phenylsulfonyl group (-SO2Ph), and a trifluoromethyl group (-CF3). The core structure of the molecule is a pyrazolo[1,5-a]pyrimidine, which is a type of nitrogen-containing heterocycle .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing nature of the trifluoromethyl group and the electron-donating nature of the methoxy group. The phenylsulfonyl group could potentially undergo a variety of reactions, including nucleophilic aromatic substitution .Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis of pyrazolo[1,5-a]pyrimidines, including derivatives that incorporate phenylsulfonyl moieties, has been developed through facile, efficient, and one-pot procedures. These methods have facilitated the exploration of their potential as Aurora-A kinase inhibitors, antimicrobial agents, and in other biological activities. For example, Shaaban et al. (2011) developed a simple and efficient synthesis route for these compounds, demonstrating their potent cytotoxic activity against colon tumor cell lines, comparable to Doxorubicin, a reference drug (Shaaban et al., 2011). Similarly, Alsaedi et al. (2019) reported the antimicrobial efficacy of novel pyrazolo[1,5-a]pyrimidine derivatives, highlighting their potential as antimicrobial agents (Alsaedi et al., 2019).
Biological Activity and Applications
- Anticancer Activity: Pyrazolo[1,5-a]pyrimidine derivatives have shown significant anticancer activity. For instance, Kaping et al. (2016) described an environmentally benign synthesis route for novel derivatives, which were screened for their anti-inflammatory and anti-cancer activities, with promising results (Kaping et al., 2016).
- Antimicrobial Activity: The antimicrobial evaluation of new derivatives has shown that several compounds exhibit activity exceeding that of reference drugs, with some derivatives being more effective against bacteria and fungi than others (Alsaedi et al., 2019).
Advanced Applications
- Antagonistic Activities: Research into the synthesis and structure-activity relationships of pyrazolo[1,5-a]pyrimidine derivatives has led to the identification of compounds with potent antagonist activity for serotonin 5-HT6 receptors, offering potential therapeutic applications for CNS diseases (Ivachtchenko et al., 2013).
Mécanisme D'action
Orientations Futures
The future directions for research on this compound could include further exploration of its synthesis, reactivity, and potential applications. Given the importance of nitrogen-containing heterocycles in medicinal chemistry, this compound could potentially be of interest in the development of new pharmaceuticals .
Propriétés
IUPAC Name |
3-(benzenesulfonyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N3O3S/c1-29-14-9-7-13(8-10-14)16-11-18(20(21,22)23)26-19(25-16)17(12-24-26)30(27,28)15-5-3-2-4-6-15/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKCQUGNGZOIYIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(diethylamino)phenyl]-1-phenylcyclopentanecarboxamide](/img/structure/B2714152.png)
![Methyl (2-ethyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate](/img/structure/B2714155.png)
![4-{[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}-N-(2-methoxyphenyl)piperidine-1-carboxamide](/img/structure/B2714157.png)




![2-((2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)-6-(furan-2-yl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B2714164.png)

![2-[4-[3-(2-Iodophenothiazin-10-yl)propyl]piperazin-1-yl]ethanol](/img/structure/B2714169.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2714171.png)
![7-Fluoro-1-(3-nitrophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2714172.png)

